molecular formula C15H21ClN2O B4502000 2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide

2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide

Cat. No.: B4502000
M. Wt: 280.79 g/mol
InChI Key: SKAGLZUTPFYXKX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.1342410 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide derivatives have been synthesized and evaluated for their potential as anti-acetylcholinesterase (AChE) inhibitors, showing promise for the treatment of conditions like Alzheimer's disease. Modifications of the benzamide moiety have been found to significantly enhance inhibitory activity against AChE, with certain derivatives displaying high selectivity and potency, thereby suggesting their utility in developing antidementia agents (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Research into 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives has identified compounds with significant serotonin 4 (5-HT4) receptor agonist activity. These compounds show potential for enhancing gastrointestinal motility, with some derivatives demonstrating improved pharmacological profiles and oral bioavailability over previous candidates, indicating their possible application in treating gastrointestinal disorders (Sonda et al., 2003).

Metal Complexes for Antibacterial Activity

Studies on metal complexes of benzamides, including those structurally related to this compound, have shown promising antibacterial activity. The copper complexes of these benzamides exhibited enhanced activity against various bacterial strains compared to the free ligands, suggesting their potential in developing new antibacterial agents (Khatiwora et al., 2013).

Dopamine D3 Receptor Ligands

Modifications of the N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide structure have led to the identification of compounds with moderate to high affinity for the dopamine D3 receptor. These findings indicate the potential of such derivatives in the development of treatments for disorders related to the dopaminergic system, including Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Synthesis for Clinical Studies

The development of methods for the synthesis of this compound derivatives has facilitated the production of compounds for preclinical and clinical studies. This includes the synthesis of compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor, supporting its evaluation in the context of thrombosis and other related conditions (Andersen et al., 2013).

Properties

IUPAC Name

2-chloro-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-18-10-7-12(8-11-18)6-9-17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAGLZUTPFYXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.